

Application Notes and Protocol for Staining Tissues with Acid Brown 120

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Compound of Interest

Compound Name: C.I. Acid brown 120

Cat. No.: B15556165

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Introduction

Acid Brown 120 is a multi-azo anionic dye with the chemical formula $C_{30}H_{23}N_{12}Na_3O_9S_3$.^[1] As an acid dye, it carries a negative charge and is expected to bind to cationic (basic) components within a tissue section, such as proteins in the cytoplasm and connective tissue fibers.^[2] This property makes it a potential candidate for use as a counterstain in various histological techniques, providing contrast to nuclear stains like hematoxylin. The intensity of staining with acid dyes is influenced by the pH of the staining solution; a more acidic environment increases the positive charge on tissue proteins, leading to stronger binding of the anionic dye.^[2] While specific protocols for Acid Brown 120 in tissue staining are not widely documented, this document provides a generalized protocol based on the principles of acid dye staining. Researchers should note that optimization of parameters such as dye concentration, staining duration, and pH will be necessary for specific applications and tissue types.

Data Presentation

A summary of the known chemical and physical properties of Acid Brown 120 is presented below. This information is crucial for the preparation of accurate staining solutions and for understanding the dye's behavior in an aqueous environment.

Property	Value
C.I. Name	Acid Brown 120
C.I. Number	35020
CAS Number	6428-26-8
Molecular Formula	C30H23N12Na3O9S3[1]
Molecular Weight	860.75 g/mol [1]
Chemical Class	Multi-azo dye[1]
Appearance	Red-light brown solid[1]
Solubility	Soluble in water (yields a yellow-light brown solution)[1]

Experimental Protocol: Staining of Formalin-Fixed, Paraffin-Embedded Tissues

This protocol outlines the steps for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections with Acid Brown 120.

Materials and Reagents:

- FFPE tissue sections on slides
- Xylene or xylene substitute
- Ethanol (100%, 95%, 70%)
- Distilled or deionized water
- Acid Brown 120 dye powder
- Glacial acetic acid
- Hematoxylin (optional, for nuclear counterstaining)

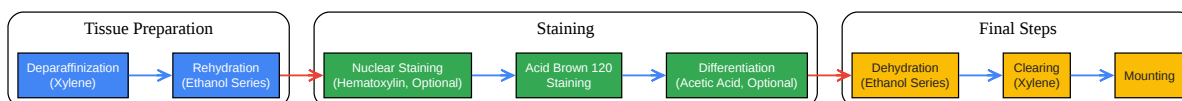
- Scott's tap water substitute or other bluing agent (if using hematoxylin)
- Permanent mounting medium
- Coverslips
- Staining jars
- Microscope

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each to remove paraffin wax.
 - Hydrate the sections by immersing them in two changes of 100% ethanol for 3 minutes each.
 - Continue hydration with two changes of 95% ethanol for 3 minutes each.
 - Immerse in 70% ethanol for 3 minutes.
 - Finally, rinse the slides in two changes of distilled water for 3 minutes each.[\[2\]](#)
- Nuclear Staining (Optional):
 - If a nuclear counterstain is desired, stain the slides with hematoxylin according to the manufacturer's protocol.
 - Rinse the slides in running tap water.
 - "Blue" the hematoxylin by immersing the slides in a suitable bluing agent (e.g., Scott's tap water substitute).
 - Rinse again in running tap water.
- Acid Brown 120 Staining:

- Preparation of Staining Solution: Prepare a 0.1% to 1.0% (w/v) stock solution of Acid Brown 120 in distilled water. To create the working solution, dilute the stock solution and adjust the pH to approximately 5.0 using 1% acetic acid.[2] Note: The optimal concentration and pH should be determined empirically.
- Staining: Immerse the slides in the Acid Brown 120 working solution for 1-5 minutes. The optimal staining time will vary depending on the tissue type and desired staining intensity.
- Differentiation (Optional):
 - To remove excess stain and improve contrast, briefly rinse the slides in a 0.2% acetic acid solution for 10-30 seconds.[2]
- Dehydration and Mounting:
 - Rinse the slides in distilled water.
 - Dehydrate the sections by immersing them in 95% ethanol for 1 minute, followed by two changes of 100% ethanol for 1 minute each.
 - Clear the slides in two changes of xylene or a xylene substitute for 2 minutes each.[2]
 - Mount the slides with a permanent mounting medium and apply a coverslip.

Experimental Workflow



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Caption: Workflow for tissue staining with Acid Brown 120.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Weak Staining	1. Dye concentration is too low. 2. Staining time is too short. 3. pH of the staining solution is too high.	1. Increase the concentration of Acid Brown 120. 2. Increase the incubation time. 3. Lower the pH of the staining solution with acetic acid.
Overstaining	1. Dye concentration is too high. 2. Staining time is too long.	1. Decrease the concentration of Acid Brown 120. 2. Reduce the incubation time. 3. Introduce or prolong the differentiation step. [2]
Uneven Staining	1. Incomplete deparaffinization or rehydration. 2. Slides not fully immersed in solutions.	1. Ensure complete removal of paraffin and proper tissue rehydration. 2. Use a staining jar with sufficient volume to cover the slides completely.
High Background	1. Staining solution is old or contaminated. 2. Inadequate differentiation.	1. Prepare a fresh staining solution. 2. Optimize the differentiation step.

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References

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